Acryloxymethyltrimethylsilane
Overview
Description
Acryloxymethyltrimethylsilane is an organosilicon compound with the molecular formula C₇H₁₄O₂Si. It is characterized by the presence of both acryloxy and trimethylsilyl functional groups. This compound is primarily used as a coupling agent and in surface modification applications due to its ability to form durable bonds between organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acryloxymethyltrimethylsilane can be synthesized through the reaction of trimethylsilane with acrylic acid methyl ester. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: this compound readily participates in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
Acryloxymethyltrimethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acryloxymethyltrimethylsilane involves its ability to form covalent bonds with both organic and inorganic substrates. The acryloxy group reacts with hydroxyl groups on surfaces, while the trimethylsilyl group provides hydrophobicity and stability. This dual functionality allows it to modify surface properties, enhance adhesion, and introduce specific functionalities for further reactions.
Comparison with Similar Compounds
- Acryloxymethyltrimethoxysilane
- (3-Acryloxypropyl)trimethoxysilane
Comparison: Acryloxymethyltrimethylsilane is unique due to its specific combination of acryloxy and trimethylsilyl groups, which provide distinct properties such as enhanced hydrophobicity and reactivity. Compared to acryloxymethyltrimethoxysilane, it offers better stability and is less prone to hydrolysis .
Properties
IUPAC Name |
trimethylsilylmethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-7(8)9-6-10(2,3)4/h5H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWYGLUQDYLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572145 | |
Record name | (Trimethylsilyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67186-35-0 | |
Record name | (Trimethylsilyl)methyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of incorporating acryloxymethyltrimethylsilane into copolymers on their thermal stability?
A1: While the provided abstract [] does not delve into specific results, it indicates that the research investigates the thermal stability of copolymers containing this compound. The presence of the silane group in this monomer is likely to influence the polymer's thermal properties. Further details on the specific impact, such as decomposition temperatures or mechanisms, would require access to the full research paper.
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